N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Overview
Description
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a useful research chemical . It is also known as tert-butyl N-[4-(bromomethyl)phenyl]carbamate .
Synthesis Analysis
The synthesis of similar compounds like N-Boc-4-hydroxypiperidine has been reported in the literature . The process involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone .Molecular Structure Analysis
The molecular weight of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is 286.16 . Its molecular formula is C12H16BrNO2 . The canonical SMILES representation is CC©©OC(=O)NC1=CC=C(C=C1)CBr .Chemical Reactions Analysis
N-Boc protection is frequently reported by base-catalysed reactions using DMAP, aq. NaOH, NaHMDS, or Lewis acids-catalysed reactions, such as ZrCl4, LiClO4, HClO4/SiO2, Cu(BF4)2·×H2O, Zn(ClO4)2·6H2O, yttria-zirconia .Scientific Research Applications
Synthesis of Pharmaceuticals
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine serves as a crucial intermediate in the synthesis of therapeutic compounds. For example, it has been involved in the synthesis of Lenalidomide, a potent medication used in the treatment of certain cancers. The process involves the intramolecular cyclization and subsequent condensation steps, showcasing the compound's utility in complex organic transformations (Mao Zhenmin, 2010).
Chemoselective Protection of Amines
It is instrumental in the chemoselective N-Boc protection of amines, a critical step in the synthesis of various organic molecules, including pharmaceuticals. This protection strategy is essential for preventing unwanted reactions at amine sites during complex synthetic procedures. The use of Bronsted acidic ionic liquid catalysis for efficient and chemoselective N-Boc protection highlights the compound's versatility and efficiency in organic synthesis (S. Sunitha et al., 2008).
Synthesis of Oxazolidines
Another significant application is in the synthesis of N-Boc protected oxazolidines, which are valuable intermediates in the production of medicinal compounds. The process involves the cyclization of chiral serine, demonstrating the compound's utility in generating optically pure intermediates crucial for the pharmaceutical industry (S. Khadse & P. Chaudhari, 2015).
Advanced Organic Synthesis
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is also used in the preparation of advanced organic synthesis intermediates. For instance, its application in the synthesis of C2 symmetric 2,2'-bipyridyl imidazolidinone and oxazaborolidine derivatives showcases its utility in creating chiral catalysts for asymmetric synthesis, further underscoring its importance in synthetic organic chemistry and the development of new catalytic methods (R. Ward et al., 2002).
Safety And Hazards
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine | |
CAS RN |
1192488-15-5 | |
Record name | tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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